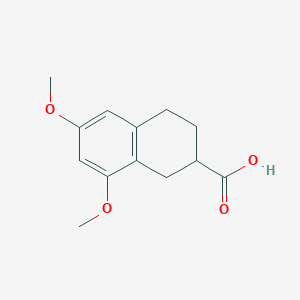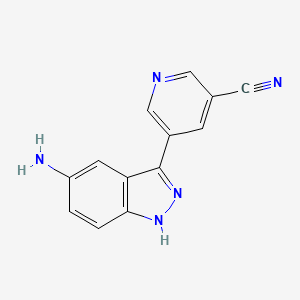
7-(Allylamino)-3-chloroquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Allylamino)-3-chloroquinoline-8-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Allylation: The chlorinated quinoline is then subjected to allylation to introduce the allylamino group at the 7-position.
Cyanation: Finally, the compound is cyanated to introduce the carbonitrile group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
7-(Allylamino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
- 7-(Allylamino)-3-chloroquinoline-8-carbonitrile
- 7-(Allylamino)-3-bromoquinoline-8-carbonitrile
- 7-(Allylamino)-3-iodoquinoline-8-carbonitrile
Comparison: While these compounds share a similar quinoline backbone, the presence of different halogen atoms (chlorine, bromine, iodine) at the 3-position can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
Properties
CAS No. |
88347-18-6 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-chloro-7-(prop-2-enylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C13H10ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h2-4,6,8,16H,1,5H2 |
InChI Key |
MAIYSIYSJKWUHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


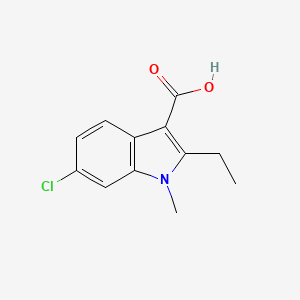
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
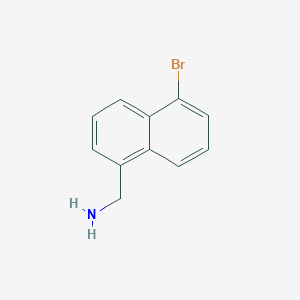
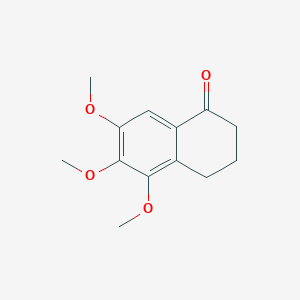
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
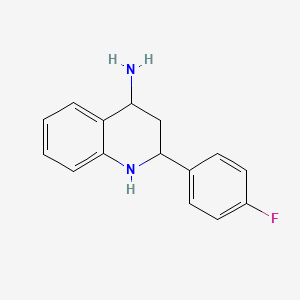
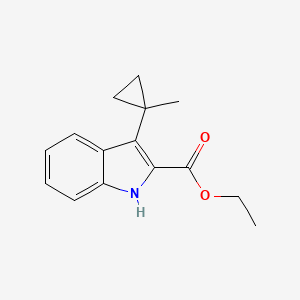

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

